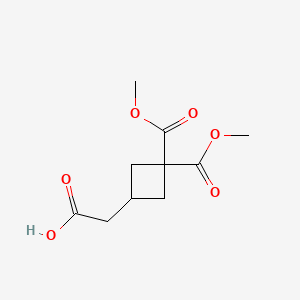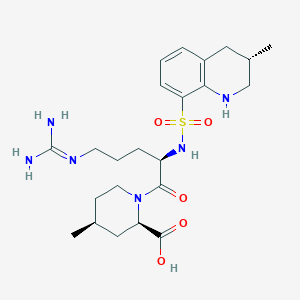
(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a tetrahydroquinoline moiety, and an arginyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrahydroquinoline moiety, and the attachment of the arginyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-lysyl)piperidine-2-carboxylic acid
- (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-histidyl)piperidine-2-carboxylic acid
Uniqueness
The uniqueness of (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H36N6O5S |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
(2R,4S)-1-[(2R)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15-,17+,18+/m0/s1 |
Clave InChI |
KXNPVXPOPUZYGB-CWLKWCNXSA-N |
SMILES isomérico |
C[C@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C |
SMILES canónico |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


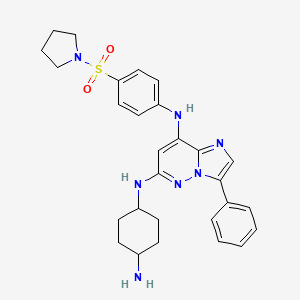
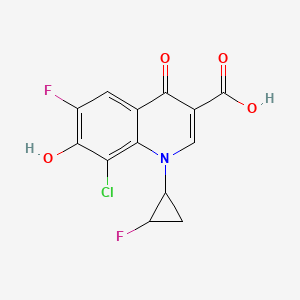
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
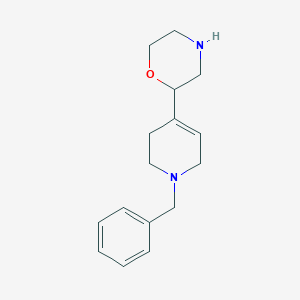
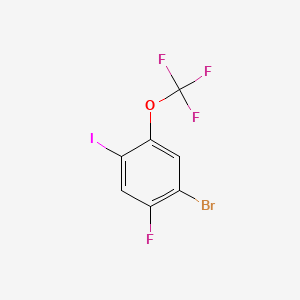
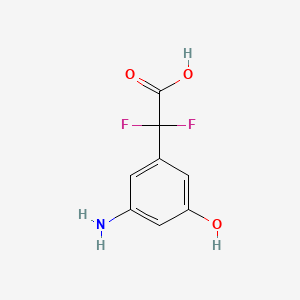
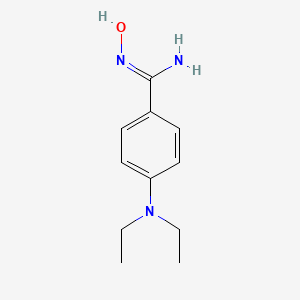
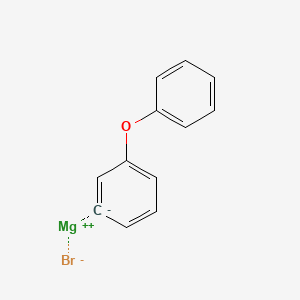
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
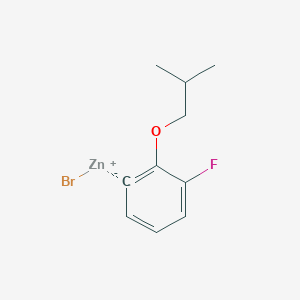
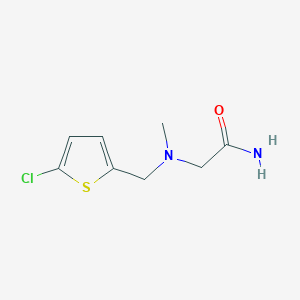
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

